6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione
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Overview
Description
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring substituted with a phenylthio group
Preparation Methods
The synthesis of 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with phenylthiol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the phenylthio group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Chemical Reactions Analysis
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted triazines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazines .
Scientific Research Applications
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has indicated that derivatives of this compound may have potential as anticancer agents due to their ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds such as:
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have similar triazine rings but different substituents, leading to variations in their chemical and biological properties.
Phenylthio-substituted heterocycles: Compounds with phenylthio groups on different heterocyclic rings can exhibit different reactivity and applications.
Sulfur-containing triazines:
Properties
CAS No. |
4956-11-0 |
---|---|
Molecular Formula |
C9H7N3O2S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
6-phenylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H7N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) |
InChI Key |
YQBWRFITNOEMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NNC(=O)NC2=O |
Origin of Product |
United States |
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